molecular formula C17H17N5O2 B13444087 8,9-Piperazine Pixantrone

8,9-Piperazine Pixantrone

Cat. No.: B13444087
M. Wt: 323.35 g/mol
InChI Key: RKVGMWDRZZUVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Piperazine Pixantrone is a synthetic compound belonging to the class of aza-anthracenediones. It is primarily known for its application in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. This compound has garnered attention due to its unique chemical structure and pharmacological properties, which distinguish it from other anthracenediones and anthracyclines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Piperazine Pixantrone involves multiple steps, starting with the formation of the core aza-anthracenedione structure. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 8,9-Piperazine Pixantrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo substitution reactions to form more complex structures .

Scientific Research Applications

8,9-Piperazine Pixantrone has a wide range of applications in scientific research:

Mechanism of Action

8,9-Piperazine Pixantrone exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 8,9-Piperazine Pixantrone is unique due to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. This makes it a safer option for patients requiring long-term treatment .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol

InChI

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2

InChI Key

RKVGMWDRZZUVAS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.